Lanosterol, 24-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanosterol, 24-bromo- is a brominated derivative of lanosterol, a tetracyclic triterpenoid. Lanosterol is a key intermediate in the biosynthesis of cholesterol and other steroids in animals and fungi. The addition of a bromine atom at the 24th position of lanosterol modifies its chemical properties, making it a compound of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lanosterol, 24-bromo- typically involves the bromination of lanosterol. One common method is the reaction of lanosterol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of lanosterol, 24-bromo- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lanosterol, 24-bromo- undergoes various chemical reactions, including:
Oxidation: The brominated compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can remove the bromine atom, reverting it to lanosterol or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lanosterol ketones, while substitution can produce lanosterol derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
Lanosterol, 24-bromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studies have explored its role in cellular processes and its potential as a biochemical probe.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of lanosterol, 24-bromo- involves its interaction with various molecular targets and pathways. In the context of cholesterol biosynthesis, it acts as an intermediate that can be further processed to produce cholesterol and other steroids. Its brominated form may also exhibit unique interactions with enzymes and receptors, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanosterol: The parent compound from which lanosterol, 24-bromo- is derived.
Cycloartenol: A plant sterol that serves a similar role in plant steroid biosynthesis.
Cholesterol: The end product of lanosterol metabolism in animals.
Uniqueness
Lanosterol, 24-bromo- is unique due to the presence of the bromine atom, which alters its chemical reactivity and biological activity. This modification can enhance its utility in various research applications, making it a valuable compound for studying steroid biosynthesis and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
50719-45-4 |
---|---|
Molekularformel |
C30H49BrO |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
(3S,5R,10S,13R,14R,17R)-17-[(2R)-5-bromo-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H49BrO/c1-19(2)24(31)11-9-20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h20-21,25-26,32H,9-18H2,1-8H3/t20-,21-,25+,26+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
YTCLFXLQRKNAIL-VKNYQHFBSA-N |
Isomerische SMILES |
C[C@H](CCC(=C(C)C)Br)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(CCC(=C(C)C)Br)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.